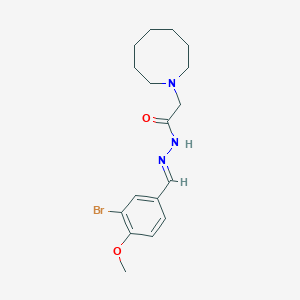

2-(1-azocanyl)-N'-(3-bromo-4-methoxybenzylidene)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is part of a broader class of substances known as acetohydrazides and their derivatives, which have been extensively studied for their chemical and pharmacological properties. While the specific compound “2-(1-azocanyl)-N'-(3-bromo-4-methoxybenzylidene)acetohydrazide” does not have direct mentions in available literature, insights can be drawn from closely related compounds.

Synthesis Analysis

The synthesis of related acetohydrazide derivatives often involves condensation reactions between hydrazides and various aldehydes or ketones in the presence of suitable catalysts. For instance, the synthesis of N'-(3-bromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide involves the reaction of 4-methoxybenzohydrazide with 3-bromo-2-hydroxybenzaldehyde (Qu et al., 2015). This method could potentially be adapted to synthesize the target compound by altering the substituents and reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of acetohydrazide derivatives is characterized by X-ray crystallography, which reveals details about the atomic arrangement, bond lengths, and angles. Such analyses show that these compounds often crystallize in specific space groups and display E configuration about the C=N double bond. The structure is further stabilized by intermolecular hydrogen bonds and π-π interactions, contributing to their solid-state properties (Zhu & Qiu, 2011).

Chemical Reactions and Properties

Acetohydrazide derivatives participate in various chemical reactions, including further condensation, cyclization, and substitution reactions, leading to the formation of a wide range of heterocyclic compounds. These reactions are often influenced by the presence of functional groups on the acetohydrazide moiety and the reaction conditions. For example, reactions involving acetohydrazides with isothiocyanates or aldehydes can yield thiosemicarbazides or Schiff bases, respectively, demonstrating their versatility in organic synthesis (Bekircan et al., 2014).

Physical Properties Analysis

The physical properties of acetohydrazide derivatives, such as melting points, solubility, and crystal habit, can be determined experimentally. These properties are influenced by the molecular structure and the nature of substituents. X-ray crystallography provides insight into the crystal packing and intermolecular interactions, which are crucial for understanding the material's physical characteristics.

Chemical Properties Analysis

The chemical properties of acetohydrazides and their derivatives, including reactivity, stability, and susceptibility to various chemical transformations, are closely related to their electronic structure. Techniques like NMR, IR spectroscopy, and mass spectrometry are commonly employed to elucidate their functional groups and molecular architecture. The presence of electron-withdrawing or donating substituents significantly affects their chemical behavior, especially in reactions involving the carbonyl and hydrazide functionalities (Liu & Gao, 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

The compound has been utilized in the synthesis of new derivatives showing promising anticancer activity. In a study, the synthesis of 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives from a similar compound led to compounds that were screened for their anticancer activity against a variety of cancer cell lines. The results highlighted the potential of these derivatives in cancer treatment (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Enzyme Inhibition for Therapeutic Applications

Another significant application lies in the field of enzyme inhibition, where derivatives of a closely related compound demonstrated notable lipase and α-glucosidase inhibition. This suggests potential therapeutic applications for conditions such as obesity and diabetes by inhibiting enzymes critical to the metabolism of fats and sugars (Bekircan, Ülker, & Menteşe, 2015).

Optical and Electronic Applications

Research has also explored the nonlinear optical properties of hydrazones derived from acetohydrazide compounds. These materials exhibit significant nonlinear absorption and refraction, indicating their utility in the development of optical limiters and switches, crucial for protecting optical sensors and for telecommunications (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).

Antimicrobial Activity

Additionally, the synthesis of novel hydrazones has been pursued, with some showing strong antimicrobial properties against both Gram-positive and Gram-negative bacteria. This underlines the compound's role in developing new antibiotics or antiseptics, addressing the increasing concern over antibiotic resistance (Amr, Mohamed, Al-Omar, & Ghabbour, 2016).

Pharmacological Activities

Derivatives have been synthesized and tested for various pharmacological activities, including anti-lipase, anti-α-glucosidase, and antimycobacterial activities. This broad spectrum of biological activities highlights the compound's versatility in drug development, with potential applications in treating metabolic disorders and infectious diseases (Bekircan, Menteşe, & Ulker, 2014).

Eigenschaften

IUPAC Name |

2-(azocan-1-yl)-N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BrN3O2/c1-23-16-8-7-14(11-15(16)18)12-19-20-17(22)13-21-9-5-3-2-4-6-10-21/h7-8,11-12H,2-6,9-10,13H2,1H3,(H,20,22)/b19-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQBFJKHPGGMDH-XDHOZWIPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NNC(=O)CN2CCCCCCC2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/NC(=O)CN2CCCCCCC2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]morpholine](/img/structure/B5525047.png)

![N-[2-(2,5-dimethylbenzoyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5525059.png)

![N-[4-(3-methyl-1-piperidinyl)benzyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5525063.png)

![(1-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-propylpiperidin-3-yl)methanol](/img/structure/B5525067.png)

![[4-(methylthio)phenyl][4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5525091.png)

![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5525096.png)

![N-(2-fluorophenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5525106.png)

![methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5525112.png)

![2-(3-methylbutyl)-8-{[2-(methylthio)-3-pyridinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525123.png)

![(4aS*,7aR*)-1-(1,2-benzisoxazol-3-ylacetyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5525134.png)